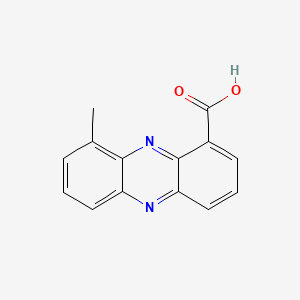
9-methylphenazine-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylphenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound, in particular, has shown promising results in various scientific research fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-methylphenazine-1-carboxylic acid typically involves the reaction of 9-methylphenazine with carboxylating agents under specific conditions. One common method is the reaction of 9-methylphenazine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1,6-dicarboxylic acid, while reduction may produce 9-methylphenazine-1-methanol .
Applications De Recherche Scientifique
9-Methylphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in controlling bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of 9-methylphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can generate reactive oxygen species (ROS), which cause oxidative stress and damage to cellular structures. This mechanism is particularly effective against microbial cells, leading to their death . Additionally, the compound can bind to DNA and interfere with its replication and transcription, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- 9-Methylphenazine-1-carboxamide
Comparison: 9-Methylphenazine-1-carboxylic acid is unique due to its specific methyl group at the 9th position, which influences its chemical reactivity and biological activity. Compared to phenazine-1-carboxylic acid, the methyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes . Phenazine-1,6-dicarboxylic acid, on the other hand, has two carboxylic acid groups, which may affect its solubility and reactivity . The carboxamide derivative, 9-methylphenazine-1-carboxamide, exhibits different pharmacokinetic properties due to the presence of the amide group .
Propriétés
Numéro CAS |
58718-46-0 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
9-methylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c1-8-4-2-6-10-12(8)16-13-9(14(17)18)5-3-7-11(13)15-10/h2-7H,1H3,(H,17,18) |
Clé InChI |
JPRPEGGFLLPQJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



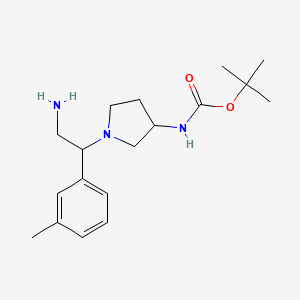
![5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
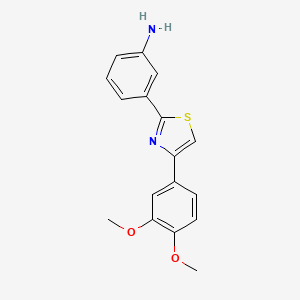
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)
![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
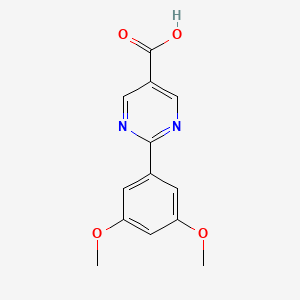
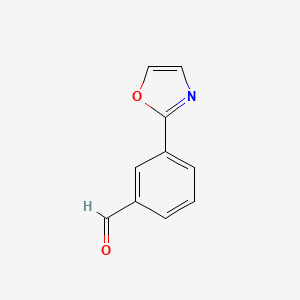
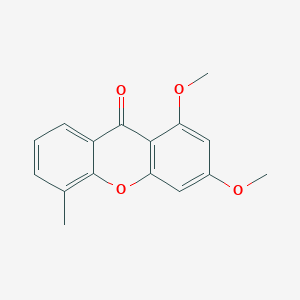
![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
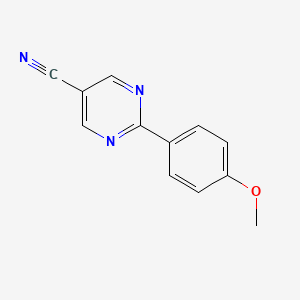
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)

![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)
